Intramolecular Vinyl Quinone Diels-Alder Reactions: Asymmetric Entry to the Cordiachrome Core and Synthesis of (-)-Isoglaziovianol

,

Organic Letters,

2013,

15(17),

4324-4326

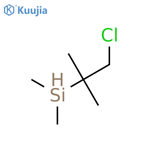

![Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- structure](https://es.kuujia.com/scimg/cas/78906-15-7x500.png)